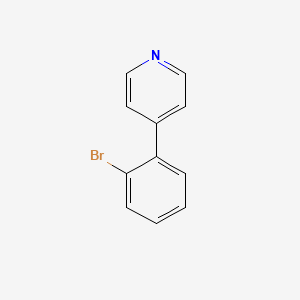

4-(2-Bromophenyl)pyridine

Description

Significance of Arylpyridines in Organic Synthesis and Materials Science

Arylpyridines, a class of compounds featuring a pyridine (B92270) ring attached to an aryl group, are of paramount importance in both organic synthesis and materials science. Their utility stems from the distinct electronic nature of the pyridine ring, a six-membered heterocycle containing one nitrogen atom. This nitrogen atom imparts a degree of electron-deficiency to the ring system, influencing its reactivity and intermolecular interactions.

In organic synthesis, arylpyridines serve as crucial precursors and intermediates for the construction of more complex molecules. organic-chemistry.orgbohrium.com They are frequently incorporated into pharmacologically active compounds, with the pyridine moiety often playing a key role in binding to biological targets. The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, properties that are vital for drug-receptor interactions. Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic modification of a molecule's properties. Methods for their synthesis are continually being refined, with modern approaches focusing on efficiency and sustainability, such as copper-catalyzed aerobic synthesis and photoredox-induced reactions. organic-chemistry.orgacs.org

In the realm of materials science, the unique photophysical and electronic properties of arylpyridines are highly sought after. They are integral components in the design of organic light-emitting diodes (OLEDs), where their ability to facilitate charge transport and emit light of specific wavelengths is exploited. acs.org The tunable nature of their electronic structure, achieved through substitution on either the aryl or pyridine ring, allows for the fine-tuning of the emissive properties of materials. acs.org Moreover, arylpyridines are employed as ligands in the formation of metal complexes with interesting catalytic and photoluminescent properties. rsc.orgrsc.org

Overview of 4-(2-Bromophenyl)pyridine as a Key Synthetic Intermediate

Within the broad class of arylpyridines, this compound has emerged as a particularly valuable synthetic intermediate. Its structure, featuring a bromine atom ortho to the point of attachment of the pyridine ring, provides a reactive handle for a variety of chemical transformations. This strategic placement of the bromine atom allows for selective functionalization, making it a versatile building block for the synthesis of a wide range of more complex molecules.

The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.comresearchgate.netnih.gov This reactivity is fundamental to its role in constructing larger, more elaborate molecular architectures. The pyridine nitrogen atom can also act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at specific positions on the phenyl ring.

The utility of this compound extends to the synthesis of ligands for metal complexes and the development of novel materials. For instance, it has been used to create multivalent supramolecular assemblies with applications in soft materials and cell imaging. rsc.org Its ability to participate in a diverse array of chemical reactions makes it an indispensable tool for chemists working at the forefront of organic synthesis and materials science.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

Tabulated Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | 234.09 g/mol |

| CAS Number | 101681-34-9 |

| Appearance | Off-white to light yellow solid |

| Melting Point | 58-62 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and methanol. |

Note: The properties listed are typical values and may vary slightly.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. The following table summarizes typical data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.70 (d, 2H), 7.70 (d, 1H), 7.45-7.35 (m, 3H), 7.25-7.20 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.5, 147.8, 140.2, 133.5, 131.2, 129.8, 127.8, 124.5, 122.9 |

| Mass Spectrometry (EI) | m/z: 233/235 (M⁺, characteristic isotopic pattern for bromine) |

Synthesis and Reactivity of this compound

The synthesis of this compound is a key process for its availability as a research chemical. Its reactivity, largely dictated by the bromine substituent and the pyridine nitrogen, allows for a wide range of subsequent chemical modifications.

Common Synthetic Routes

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This powerful carbon-carbon bond-forming reaction typically involves the coupling of a pyridineboronic acid with a bromo-iodobenzene derivative in the presence of a palladium catalyst and a base.

A common synthetic approach involves the reaction of 4-pyridineboronic acid with 1-bromo-2-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling at that position, leaving the bromine atom intact for further functionalization. This method provides good yields of the desired product. researchgate.net

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is centered around two main features: the carbon-bromine bond and the pyridine nitrogen atom.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgresearchgate.net These reactions allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, at the 2-position of the phenyl ring.

C-H Bond Functionalization: The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H bond activation/functionalization reactions. researchgate.net This allows for the selective introduction of functional groups at the C3 position of the pyridine ring. For example, palladium-catalyzed 1,4-migration followed by direct arylation enables the synthesis of 3-heteroaryl-4-arylpyridines. researchgate.net

Formation of Metal Complexes: The pyridine nitrogen atom can coordinate to various metal centers, making this compound and its derivatives useful as ligands in coordination chemistry. rsc.orgmdpi.com This has led to the development of novel metal complexes with interesting photophysical and catalytic properties. For example, cyclometalated palladium(II) and iridium(III) complexes of related 2-phenylpyridine (B120327) ligands have been synthesized and studied for their luminescent properties and applications in catalysis. rsc.org

Applications of this compound in Scientific Research

The unique structural features and reactivity of this compound have made it a valuable tool in various areas of scientific research, particularly in the synthesis of complex molecules and the development of new materials.

Role in the Synthesis of Complex Molecules

This compound serves as a key building block in the synthesis of more intricate and functionally diverse molecules. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger molecular scaffolds.

One notable application is in the synthesis of polycyclic aromatic compounds. For instance, palladium-catalyzed intramolecular C-H arylation of derivatives of this compound can lead to the formation of fused ring systems. acs.org This strategy has been employed to synthesize novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Furthermore, the bromine atom can be readily converted to other functional groups, expanding its synthetic utility. For example, conversion to a boronic acid or ester via a Miyaura borylation reaction provides a new reactive site for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and polyaryl systems.

Applications in Materials Science

In materials science, this compound and its derivatives are of interest for the development of new functional materials with tailored electronic and photophysical properties.

The arylpyridine core is a common motif in organic electronic materials. By modifying the structure of this compound through cross-coupling reactions, researchers can synthesize novel materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of different aryl or heteroaryl groups can tune the energy levels of the molecule, affecting its charge transport and emissive properties. acs.org

Moreover, this compound has been used to construct supramolecular assemblies. For example, it has been incorporated into hyaluronic acid to create a multivalent supramolecular assembly that exhibits ultralong organic room temperature phosphorescence in water. rsc.org Such materials have potential applications in bioimaging and sensing. The ability to form self-assembled structures is a key feature that makes this compound and its derivatives attractive for the bottom-up fabrication of functional nanomaterials. iphy.ac.cn

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZVURXUOZUXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101681-34-9 | |

| Record name | 4-(2-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromophenyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, stands as the most powerful and versatile tool for the formation of the aryl-aryl bond in 4-(2-Bromophenyl)pyridine. These reactions are foundational in modern organic synthesis for creating C-C bonds. acs.org

The Suzuki-Miyaura reaction is a cornerstone for biaryl synthesis, celebrated for its mild conditions, tolerance of various functional groups, and the general commercial availability of its key reagents. wikipedia.orgorganic-chemistry.org The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a 4-substituted pyridine (B92270) with a 2-bromophenylboronic acid derivative or vice versa.

A direct and efficient synthesis involves the site-selective Suzuki-Miyaura reaction of dihalopyridines with 2-bromophenylboronic acid. nih.gov For instance, reacting 2,3-dibromopyridine (B49186) with 2-bromophenylboronic acid can yield the target scaffold through selective coupling. nih.gov The choice of catalyst, base, and solvent system is critical to achieving high yields and selectivity. Commonly used catalysts are palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Bromophenylpyridine Synthesis

| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,3-Dibromopyridine | 2-Bromophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 75 | nih.gov |

| 4-Chloropyridine | 2-Bromophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 | |

| 4-Bromopyridine | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 |

Note: Data in the table is illustrative and compiled from typical conditions reported in synthetic literature.

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is instrumental in synthesizing alkynyl-substituted precursors that can be further elaborated into complex heterocyclic systems. wikipedia.orgrsc.org

While not a direct route to this compound itself, the Sonogashira reaction is pivotal for creating derivatives. For example, a 3-bromopyridine (B30812) can be coupled with a terminal alkyne to produce a 3-alkynylpyridine derivative. scirp.org Similarly, 2-bromohalobenzenes can be functionalized with various alkynes. These intermediates are valuable for subsequent cyclization or coupling reactions. The reaction conditions are generally mild, often proceeding at room temperature. soton.ac.uk

Table 2: Representative Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-((4-Methoxyphenyl)ethynyl)-3-fluoropicolinonitrile | soton.ac.uk |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Bis(4-bromophenyl)acetylene | wikipedia.org |

Driven by the economic and environmental benefits of using earth-abundant metals, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based methods. acs.org Nickel catalysts are particularly effective in reductive cross-coupling reactions, which unite two different electrophiles, such as two distinct aryl halides. nih.gov This strategy avoids the need to pre-form organometallic reagents like boronic acids. nih.gov

In the context of synthesizing this compound, a nickel-catalyzed reductive cross-coupling could involve the reaction between a 4-halopyridine (e.g., 4-chloropyridine) and a dihalobenzene (e.g., 1-bromo-2-iodobenzene) in the presence of a reducing agent, typically zinc or manganese metal. oup.comnih.gov The choice of ligand is crucial for controlling selectivity and reactivity. researchgate.net This approach is especially valuable for large-scale synthesis due to the lower cost of nickel. nih.gov

Table 3: Nickel-Catalyzed Reductive Cross-Coupling for Biaryl Synthesis

| Aryl Halide 1 | Aryl Halide 2 | Catalyst System | Reductant | Solvent | Product Type | Reference |

| ortho-(Chloro)arylphosphine oxide | ortho-(Bromo)arylether | NiBr₂·diglyme / Chiral Ligand | Zn | DMA | Axially Chiral Biaryl Monophosphine Oxide | nih.gov |

| Aryl Bromide | Aryl Bromide (Homocoupling) | NiBr₂(PPh₃)₂ | Zn | THF | Symmetrical Biaryl | oup.com |

| Heteroaryl Bromide | Aryl Chloride | Ni(OAc)₂ / dppf | Mn | Dioxane | Heteroaryl-Aryl Compound | researchgate.net |

Decarbonylative cross-coupling reactions represent a modern advancement in biaryl synthesis, utilizing carboxylic acids or their derivatives as coupling partners instead of organohalides. nih.gov These methods are highly attractive as carboxylic acids are abundant, stable, and often inexpensive feedstocks. rsc.org The reaction proceeds via the activation of a carboxylic acid derivative, followed by the extrusion of carbon monoxide (CO) and subsequent coupling. nih.govrsc.org

The synthesis of biaryls via this method can be achieved by coupling an aryl anhydride (B1165640) or ester with an arylboronic acid. acs.orgnih.gov For example, a palladium/dcype catalyst system has been shown to effectively couple phenyl 2-azinecarboxylates with arylboronic acids to furnish 2-arylazines. nih.gov This decarbonylative approach provides a novel and powerful route to structures like this compound by coupling a pyridinecarboxylic acid derivative with a bromophenylboronic acid.

Table 4: Decarbonylative Cross-Coupling for Biaryl Synthesis

| Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Base/Additive | Solvent | Product Type | Reference |

| Phenyl 2-azinecarboxylate | Arylboronic Acid | Pd(OAc)₂ / dcype | K₂CO₃ | Toluene | 2-Arylazine | nih.gov |

| Aryl Anhydride | Arylboronic Acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene | Biaryl | acs.org |

| Arene Carboxylic Acid | Aryl Iodide | PdCl₂ / AsPh₃ | Ag₂CO₃ | DMSO | Biaryl | acs.org |

| Amide | Arylboronic Acid | Pd(OAc)₂ / DPEPhos | - | Toluene | Biaryl | rsc.org |

C-H Bond Activation Strategies

Direct C-H bond activation is a transformative field in organic synthesis that offers a more atom-economical and efficient way to construct complex molecules by avoiding pre-functionalized starting materials. manchester.ac.ukmdpi.com This approach allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds. researchgate.net

A sophisticated subset of C-H activation involves the 1,4-palladium migration phenomenon. acs.orgepfl.ch In this process, an organopalladium intermediate, typically formed by the oxidative addition of palladium to an aryl halide, undergoes a rearrangement. The palladium center "walks" from its initial position to a remote C-H bond, usually four atoms away, creating a new organopalladium species. iastate.eduacs.org This new intermediate can then participate in a cross-coupling reaction.

This strategy allows for the functionalization of a C-H bond that might be difficult to access directly. For the synthesis of complex biaryls, an organopalladium intermediate derived from an o-halobiaryl can undergo a 1,4-palladium migration from one aryl ring to the ortho-position of the other ring. iastate.eduacs.org This newly formed arylpalladium intermediate can then be trapped with a coupling partner, such as an arylboronic acid in a Suzuki-type reaction, to yield a complex tri-aryl system or a functionalized biaryl. iastate.edu While direct application to this compound is specific, the principle allows for the synthesis of highly substituted derivatives from a bromophenylpyridine starting material. The process is mechanistically fascinating, proceeding through a palladacycle intermediate that enables the remote C-H activation. nih.govacs.org

Table 5: Reactions Involving 1,4-Palladium Migration

| Substrate | Key Process | Catalyst System | Conditions | Product Type | Reference |

| o-Halobiaryl | 1,4-Pd Migration / Heck Reaction | Pd(OAc)₂ / PPh₃ | Et₃N, MeNO₂ | o'-Substituted Biaryl | epfl.ch |

| o-Halobiaryl | 1,4-Pd Migration / Suzuki Coupling | Pd(OAc)₂ / P(o-Tol)₃ | Cs₂CO₃ | Dioxane | o'-Arylated Biaryl |

| Cycloalkenyl Bromide | Alkenyl-to-Alkyl 1,4-Pd Migration | Pd₂(dba)₃ / RuPhos | CsOPiv | Toluene | Fused Cyclobutane |

| o-Bromo-N-methylaniline derivative | 1,4-Pd Migration / C(sp²)-H Activation | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Toluene | Isoindoline |

Regioselective C-H Arylation and Heteroarylation of Pyridyl Systems

The direct C-H arylation of pyridines presents a powerful and atom-economical method for creating carbon-carbon bonds. Achieving high regioselectivity, however, is a significant challenge due to the electronic properties of the pyridine ring. The nitrogen atom's lone pair can repel the polarized C-Pd bond, disfavoring arylation at the C2 and C6 positions. nih.gov This electronic effect, combined with the acidity of the C-H bonds, can be harnessed to direct arylation to the C3 and C4 positions. nih.govresearchgate.net

For instance, palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups (EWGs) has been shown to proceed with high regioselectivity. When an EWG is placed at the 3-position of the pyridine ring, arylation predominantly occurs at the C4-position. Conversely, a 4-substituted pyridine with an EWG directs arylation to the C3-position. nih.gov This predictability is crucial for the rational design of synthetic routes to compounds like this compound. The use of a suitable Lewis acid can also enhance the reactivity of the pyridine ring and influence regioselectivity, though steric hindrance may still disfavor C2 and C6 arylation. nih.gov

Recent advancements have also explored directing group-free approaches. By temporarily converting pyridines into more electron-rich intermediates, regioselective electrophilic functionalization at the meta-position can be achieved under mild conditions. nih.gov

Table 1: Regioselectivity in C-H Arylation of Substituted Pyridines

| Pyridine Substituent | Position of Arylation | Catalyst System (Example) | Reference |

|---|---|---|---|

| 3-Nitropyridine | C4 | Pd(OAc)₂ / P(o-tol)₃ | nih.gov |

| 4-Chloropyridine | C3 | Pd(OAc)₂ / P(o-tol)₃ | nih.gov |

| Unsubstituted (via intermediate) | meta (C3/C5) | N/A (Zincke imine intermediate) | nih.gov |

Role of Directing Groups in C-H Activation of Pyridines

Directing groups are instrumental in overcoming the inherent reactivity patterns of pyridine, enabling the selective functionalization of specific C-H bonds. researchgate.netrsc.org These groups coordinate to a transition metal catalyst, bringing it into proximity with a particular C-H bond and facilitating its activation. rsc.org This strategy is highly effective for achieving ortho-functionalization relative to the directing group.

While the pyridine nitrogen itself can act as a directing group, this often leads to functionalization of a tethered aryl group at the 2-position of the pyridine. rsc.org To functionalize the pyridine ring itself, other directing groups are often employed. For example, an amide group at the 2-position can direct rhodium-catalyzed alkenylation to the C3-position of the pyridine. beilstein-journals.org

Mechanistic Investigations of C-H Activation (e.g., Concerted Metalation Deprotonation)

The mechanism of C-H activation is a subject of intensive study. One of the most widely accepted pathways for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III) is the Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.org In this pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state without the formation of a metal-hydride intermediate. wikipedia.org

The CMD process typically involves a carboxylate or carbonate base that assists in the deprotonation of the substrate. wikipedia.org For example, in palladium-catalyzed reactions, a (L)Pd(OAc)₂ species (where L is a ligand) is proposed to activate an arene C-H bond to form a (L)(HOAc)Pd(II)-aryl intermediate. nih.gov The rate-determining step is often the concerted metalation/deprotonation of the C-H bond, which proceeds through a six-membered ring transition state. nih.gov

Kinetic studies on the C-H activation of 2-phenylpyridine (B120327) with rhodium complexes have shown that the reaction rate can be dependent on the concentration of both the metal species and the substrate. acs.org The reversibility of the CMD pathway has also been demonstrated, where the addition of acetic acid can lead to the protonation of the metal-aryl bond, liberating the original arene. nsf.gov

Alternative Synthetic Routes for Bromophenylpyridines

Beyond C-H activation, other modern synthetic methods offer powerful alternatives for the synthesis of bromophenylpyridines.

A novel and efficient method for forging the C-C bond between a phenyl and pyridine ring involves purple light-promoted radical coupling. This approach avoids the need for a transition metal catalyst. organic-chemistry.orgnih.gov The reaction between a bromopyridine (such as 2- or 4-bromopyridine) and a Grignard reagent is initiated by purple light, which stimulates a single electron transfer (SET) from the Grignard reagent to the bromopyridine. organic-chemistry.org This generates a pyridyl radical, which then couples with the Grignard reagent. nih.gov

This method is compatible with a wide range of Grignard reagents, including those derived from alkyl, aryl, and heteroaryl halides. organic-chemistry.org The reaction proceeds under mild conditions in ethereal solvents and offers a safer and more convenient alternative to some traditional cross-coupling reactions. organic-chemistry.org

Table 2: Substrate Scope in Purple Light-Promoted Coupling with Bromopyridines

| Bromopyridine | Grignard Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Bromopyridine | Alkyl-MgBr | 2-Alkylpyridine | organic-chemistry.orgnih.gov |

| 4-Bromopyridine | Aryl-MgBr | 4-Arylpyridine | organic-chemistry.orgnih.gov |

| 2-Bromopyridine | Pyridyl-MgBr | 2,2'-Bipyridine | organic-chemistry.orgnih.gov |

Instead of functionalizing a pre-existing pyridine ring, an alternative strategy is to construct the substituted pyridine ring itself through cyclization reactions. ijpsonline.com These methods offer access to a wide variety of substitution patterns that may be difficult to achieve through other means.

One such approach involves the palladium-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes. acs.orgrsc.org The mechanism is thought to proceed via a C-H alkenylation of the oxime, followed by an aza-6π-electrocyclization to form the pyridine ring. acs.orgrsc.org This method is particularly useful for synthesizing multi-substituted pyridines with complete regioselectivity. acs.org

Other cyclization strategies include:

[2+2+2] Cycloadditions: The transition-metal-catalyzed cycloaddition of nitriles and alkynes is a well-established, atom-economical route to pyridines. bohrium.com

[4+2] Cycloadditions: Enamides can react with maleimides in the presence of a manganese catalyst to form pyridine derivatives. bohrium.com

Domino Reactions: A one-pot synthesis involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift can rapidly produce polysubstituted pyridines. organic-chemistry.org

These diverse cyclization methods provide a powerful toolkit for the synthesis of complex pyridine-containing molecules from readily available starting materials.

Coordination Chemistry and Ligand Design with 4 2 Bromophenyl Pyridine Moieties

4-(2-Bromophenyl)pyridine and Related Phenylpyridines as Ligand Precursors

This compound and its isomers serve as crucial precursors for more elaborate ligand systems. The bromine atom is a particularly useful functional handle, enabling a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling allow for the introduction of diverse aryl or alkyl groups at the 2-position of the phenyl ring. caltech.edu Similarly, the Stille coupling provides a pathway to link the bromophenylpyridine unit to other organotin reagents, building larger, often ditopic, ligand frameworks. researchgate.net

Furthermore, the bromine can be exchanged with lithium via a lithium-halogen exchange reaction. This process generates a highly reactive organolithium intermediate which can then be reacted with various electrophiles, such as chlorophosphines, to install phosphine (B1218219) donor groups. caltech.edu This synthetic strategy transforms a simple phenylpyridine into a multidentate phosphine ligand, significantly altering its coordination properties.

These precursor molecules can be used to synthesize more complex polydentate ligands. For example, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines have been functionalized using methods like the Kröhnke synthesis to produce a range of substituted terpyridines. researchgate.net These modifications are not merely structural; they are a key strategy for tuning the electronic properties and, consequently, the reactivity and photophysical characteristics of the final metal complexes. caltech.edu The strategic placement of the bromo substituent allows for post-coordination modification, offering a route to fine-tune the properties of a metal center without re-synthesizing the entire ligand from scratch. caltech.edu

Synthesis of Metal Complexes Incorporating Bromophenylpyridine Ligands

The synthesis of metal complexes using bromophenylpyridine-based ligands typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The specific synthetic route depends on the desired complex and the nature of the ligand and metal.

For ligands designed to be bidentate, such as N-(4-bromophenyl)-pyridine-2-carboxamide, a simple reaction with an aqueous solution of a metal salt like potassium tetrachloropalladate(II) can yield the desired complex. mdpi.com In one reported synthesis, this reaction was carried out in dichloromethane (B109758) under reflux, resulting in the formation of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II). mdpi.com

In other cases, the synthesis is more complex. For instance, a 3,5-bis(2-bromophenyl)pyridine precursor was first converted into a diphosphine ligand. This multidentate ligand was then reacted with low oxidation state metal precursors, such as Ni(0) and Pd(0), to form complexes where the metal center is coordinated by the phosphine donors and the π-system of the pyridine (B92270) ring. caltech.edu

Iridium complexes have also been synthesized using 2-(2-bromophenyl)pyridine (B174913). The reaction with iridium-olefin dimers like [Ir(μ-Cl)(η4-C8H12)]2 can lead to the oxidative addition of the C-Br bond to the iridium center, forming a cyclometalated product. acs.org This highlights the dual role of the bromophenylpyridine moiety, acting as both a directing group for C-H activation and a source of a reactive C-Br bond for oxidative addition.

A summary of representative synthetic methods is provided in the table below.

| Ligand/Precursor | Metal Precursor | Resulting Complex Type | Ref |

| N-(4-bromophenyl)-pyridine-2-carboxamide | K₂[PdCl₄] | Bidentate Pd(II) complex | mdpi.com |

| 3,5-Bis-(2-phosphinophenyl)-pyridine | Ni(0) or Pd(0) sources | Multidentate Ni(0) and Pd(0) complexes | caltech.edu |

| 2-(2-Bromophenyl)pyridine | [Ir(μ-Cl)(η⁴-C₈H₁₂)]₂ | Cyclometalated Ir(III) complex | acs.org |

| 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | Fe(II) and Co(II) salts | Tridentate Fe(II) and Co(II) complexes | jcsp.org.pk |

Structural Characterization of Metal-Bromophenylpyridine Complexes

Bromophenylpyridine-based ligands exhibit diverse coordination modes depending on their design. The simplest mode is monodentate, where coordination occurs solely through the pyridine nitrogen atom. jscimedcentral.com However, by incorporating other donor atoms, polydentate ligands can be created that bind to the metal center at multiple sites. libretexts.org

Bidentate Coordination: A common mode involves the pyridine nitrogen and another donor atom within the ligand, forming a chelate ring. For example, N-(4-bromophenyl)-pyridine-2-carboxamide acts as a bidentate ligand, coordinating to a palladium(II) center through the pyridine nitrogen and the deprotonated amide nitrogen. mdpi.com This results in a distorted square-planar geometry around the palladium atom. mdpi.com

Tridentate Coordination: Ligands such as 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid have been shown to act as tridentate chelators. They coordinate to Fe(II) and Co(II) ions using the two pyridine nitrogen atoms and one oxygen atom from the carboxylic group, leading to octahedral complexes. jcsp.org.pk

Cyclometalation: In some cases, the phenylpyridine ligand can undergo C-H or C-Br bond activation, leading to cyclometalation. Here, the metal is bonded to both the pyridine nitrogen and a carbon atom of the phenyl ring, forming a highly stable metallacycle. This is observed in reactions of 2-(2-bromophenyl)pyridine with iridium precursors. acs.org

The resulting coordination geometries are dictated by the coordination number of the metal and the nature of the ligand. libretexts.orgmsu.edu Common geometries include square planar (for coordination number 4, typical for d⁸ metals like Pd(II)) and octahedral (for coordination number 6). mdpi.comjcsp.org.pklibretexts.org

When a polydentate ligand binds to a single central metal atom through two or more donor sites, it forms a ring structure known as a chelate ring. ebsco.com This process, called chelation, results in a complex that is significantly more stable than an analogous complex formed with comparable monodentate ligands. libretexts.orgnumberanalytics.com This enhanced stability is known as the chelate effect . libretexts.orgnumberanalytics.com The primary driving force for the chelate effect is a favorable increase in entropy. numberanalytics.com

In the context of bromophenylpyridine ligands, chelation is a key design principle for creating robust metal complexes.

Five-membered rings: N-(4-bromophenyl)-pyridine-2-carboxamide forms two stable five-membered chelate rings upon coordinating with palladium. mdpi.com Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.org

Stability: The stability of chelate complexes makes them ubiquitous in both biological systems and materials science. ebsco.com The formation of these rings sequesters the metal ion, and the resulting complexes are less likely to undergo ligand dissociation compared to their non-chelated counterparts. libretexts.org This stability is crucial for applications where the integrity of the complex is paramount.

The table below summarizes the structural characteristics of some representative complexes.

| Complex/Ligand | Metal Ion | Coordination Mode | Geometry | Chelate Ring Size | Ref |

| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]Palladium(II) | Pd(II) | Bidentate (Npyridine, Namide) | Distorted Square Planar | 5-membered | mdpi.com |

| [Fe(4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylate)₂] | Fe(II) | Tridentate (2 Npyridine, Ocarboxylate) | Octahedral | Two 5-membered | jcsp.org.pk |

| IrClBr{κ²-C,N-[C₆H₄-py]}(η⁴-C₈H₁₂) | Ir(III) | Bidentate (Npyridine, Cphenyl) | - | 5-membered | acs.org |

Electronic and Spectroscopic Properties of Metal-Bromophenylpyridine Complexes

The electronic and spectroscopic properties of metal complexes are intrinsically linked to their structure and the nature of the metal-ligand bonding. The incorporation of bromophenylpyridine ligands allows for the fine-tuning of these properties.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes typically show bands corresponding to different electronic transitions. These can include π→π* transitions located on the ligand and metal-to-ligand charge transfer (MLCT) bands. jcsp.org.pk For example, an Fe(II) complex with a 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid ligand exhibits a blue color in its reduced state, which changes to pale yellow upon oxidation. This color change is a direct result of alterations in the electronic structure and is observable in the UV-Vis spectrum. jcsp.org.pk

Luminescence: Some metal complexes containing bromophenylpyridine-related ligands are luminescent. Platinum(II) complexes derived from 2-(4-bromophenyl)imidazol[1,2-a]pyridine, for instance, exhibit phosphorescence. The emission properties can be highly sensitive to the environment and temperature. One such complex shows green phosphorescence at 77 K, attributed to intraligand transitions, but emits an orange-red light at room temperature, which is suggested to arise from intermolecular interactions (aggregates). acs.org This phenomenon, known as "luminescent thermochromism," is a desirable property for sensor applications.

Electrochemical Properties: Cyclic voltammetry is often used to study the redox behavior of these complexes. The Fe(II) complex of 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid was found to have good electrochromic properties, indicating a reversible redox process that corresponds to the observed color change. jcsp.org.pk The ability to undergo stable and reversible oxidation and reduction is critical for applications in catalysis, sensors, and molecular electronics. The electronic properties of the ligand, influenced by substituents like the bromo group, can significantly shift the redox potentials of the metal center. caltech.edursc.org

Applications in Advanced Materials Science

Building Blocks for Organic Electronic Materials

4-(2-Bromophenyl)pyridine is recognized as a key intermediate in the development of materials for organic electronics. tcichemicals.comscribd.com Its structure is foundational to creating components for a range of devices. The phenylpyridine framework is a common motif in electroactive materials, while the bromine atom serves as a convenient chemical handle for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. tandfonline.comacs.org This allows for the precise construction of larger π-conjugated systems with specific functionalities.

While this compound is not typically used as a final, active material in OLEDs, it is an essential precursor for synthesizing more complex functional molecules, such as hole-transporting materials (HTMs) and phosphorescent emitters. The introduction of a bromo-phenylpyridine scaffold into a molecule is a known strategy to tune carrier mobility and enhance device stability and performance. nih.govacs.orgresearchgate.net

Research into related, more complex molecules demonstrates the utility of this structural unit. For instance, a series of pyrene-pyridine derivatives were developed as HTMs for solution-processed OLEDs. nih.gov One such derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) , which contains a bromophenylpyridine core, was incorporated as the hole-transporting layer in a yellow OLED. nih.govacs.org The device exhibited excellent performance with low efficiency roll-off, highlighting the effectiveness of the brominated pyridine (B92270) architecture. acs.orgacs.orgresearchgate.net

Table 1: Performance of an OLED Device Using a Bromophenylpyridine-Based Hole-Transporting Material (Py-Br)

| Metric | Value | Reference |

| Maximum Luminance | 17,300 cd/m² | acs.orgacs.orgresearchgate.net |

| Maximum Current Efficiency | 22.4 cd/A | acs.orgacs.orgresearchgate.net |

| External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) | nih.govresearchgate.net |

| Efficiency Roll-Off | 7% (from 1000 to 10,000 cd/m²) | acs.orgacs.org |

In the field of TADF, materials are designed with a small energy gap between their singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient harvesting of non-emissive triplet excitons to enhance fluorescence. This is often achieved in molecules with a donor-acceptor (D-A) structure. kyushu-u.ac.jp

This compound serves as an ideal starting point for constructing such D-A emitters. The electron-deficient pyridine ring can function as part of the acceptor unit, while the bromine atom provides a reactive site for coupling with a suitable electron-donor moiety. This synthetic strategy allows for the creation of molecules with the requisite spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is key to achieving a small ΔEST. kyushu-u.ac.jp

For example, researchers have synthesized TADF emitters using a (4-bromobenzoyl)pyridine (BPy) acceptor core coupled with various carbazole-based donors. beilstein-journals.orgbeilstein-journals.org In another study, 4-(4′-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile was used as a brominated acceptor, which was subsequently linked to a donor via a Buchwald-Hartwig reaction to yield highly efficient green and yellow TADF emitters. researchgate.net These examples underscore the strategic importance of bromophenylpyridine intermediates in building sophisticated TADF materials.

Table 2: Properties of TADF Emitters Derived from Bromophenylpyridine-Type Precursors

| Emitter Name | Precursor Type | Emission Color | External Quantum Efficiency (EQE) | Reference |

| Me-DMAC | 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | Green | 25.8% | researchgate.net |

| Me-PXZ | 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | Yellow | 21.1% | researchgate.net |

| 4BPy-mDTC | Pyridine-functionalized carbazole (B46965) donor & benzophenone (B1666685) acceptor | Sky Blue | >28% | researchgate.net |

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is valuable for applications like smart windows, displays, and sensors. The bromophenylpyridine unit is a valuable component in the synthesis of larger molecules and metal complexes that exhibit electrochromism. jcsp.org.pkresearchgate.net

The utility of this structural motif is demonstrated in studies on metal complexes of 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid , a more complex ligand derived from a bromophenylpyridine base. jcsp.org.pkresearchgate.net When complexed with iron(II), the resulting material showed promising electrochromic behavior. researchgate.net The complex was stable and exhibited a distinct, reversible color change when a voltage was applied. jcsp.org.pk Similarly, zinc complexes of 4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine have been synthesized and characterized for their potential in materials science, where the terpyridine ligand coordinates with the metal center to form electroactive species. cymitquimica.comdntb.gov.ua

Table 3: Electrochromic Properties of an Iron(II) Complex Based on a 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid Ligand

| Property | Observation | Reference |

| Complex | [Fe(L)₂] where L is the ligand | jcsp.org.pkresearchgate.net |

| Color Change | Reversible from blue to pale yellow | jcsp.org.pkresearchgate.net |

| Stoichiometry | ML₂ (1 metal ion to 2 ligand molecules) | jcsp.org.pkresearchgate.net |

| Geometry | Octahedral | jcsp.org.pkresearchgate.net |

Precursors for Polymer Synthesis

The synthesis of functional polymers with precisely controlled properties is a major focus of materials science. The ability to incorporate specific chemical moieties into a polymer backbone or as side chains allows for the fine-tuning of its electronic, optical, and physical characteristics. nih.gov this compound is an excellent precursor for this purpose, with its bromine atom acting as a gateway for polymerization reactions.

The most common method for integrating units like this compound into polymers is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is highly reactive under these conditions, allowing the monomer to be linked with other monomers to form a polymer chain.

For example, Suzuki coupling is widely used to synthesize conjugated polymers by reacting a di-bromo monomer with a di-boronic ester monomer. tandfonline.comresearchgate.net While studies often use derivatives like 2,6-bis(4-bromophenyl)pyridine to create polymers with pyridine in the main backbone tandfonline.comresearchgate.net, the same principle applies to this compound. It can be used to create polymers where the phenylpyridine group is a pendant side chain, attached to the main polymer backbone at a single point. This "grafting" approach is a powerful way to impart the specific electronic properties of the phenylpyridine unit onto a soluble and processable polymer. nih.gov

The incorporation of bromophenylpyridine moieties into polymers is driven by the desirable properties these units confer. Pyridine-containing polymers are known for their electron-transporting capabilities, which makes them excellent candidates for use in polymer light-emitting diodes (PLEDs) and other electronic devices. tandfonline.com The electron-deficient nature of the pyridine ring can improve electron injection and transport in a device, leading to higher efficiency.

By designing copolymers that contain both electron-donating and electron-accepting (like pyridine) units, chemists can tune the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels. tandfonline.com This control over the electronic band gap is crucial for optimizing the performance of organic solar cells and other optoelectronic applications. tandfonline.comresearchgate.net Research on copolymers made from 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridine and bithiophene units has shown that this approach can produce soluble, electroactive polymers with well-defined optical and electronic properties. tandfonline.com

Table 4: Optical Properties of Copolymers Synthesized from a Bromophenylpyridine Derivative

| Polymer | Monomers | Max. Absorption (λₘₐₓ) | Optical Band Gap (Eg) | Reference |

| P1 | 4[4-(isopentyloxy)phenyl]-2,6-bis(4-bromophenyl)pyridine + Bithiophene diboronic ester | 430 nm | 2.17 eV | tandfonline.com |

| P2 | 4[4-(decyloxy)phenyl]-2,6-bis(4-bromophenyl)pyridine + Bithiophene diboronic ester | 420 nm | 2.13 eV | tandfonline.com |

Supramolecular Assemblies and Metal-Organic Frameworks

The construction of complex, ordered structures from molecular building blocks is a cornerstone of modern materials science. This compound is a prime candidate for use as a ligand in the formation of supramolecular assemblies and metal-organic frameworks (MOFs). These materials are designed by combining organic ligands with metal ions or clusters to create extended, often porous, networks with a wide range of applications, including in catalysis, gas storage, and sensing.

Design Principles for Metallo-Supramolecular Structures

The rational design of metallo-supramolecular structures and MOFs relies on the predictable coordination chemistry of the constituent ligands and metal centers. nih.govrsc.org The modular nature of these systems allows for the deliberate tuning of their structure and function. nih.govfrontiersin.org For ligands like this compound, several key design principles are at play:

Ligand Functionality: The bromophenyl group serves multiple roles. The bromine atom can participate in halogen bonding, a non-covalent interaction where the bromine atom acts as a Lewis acid to interact with Lewis bases like oxygen or nitrogen atoms on adjacent molecules. rsc.org This interaction can be a powerful tool for directing the self-assembly of macrocycles and other supramolecular architectures into well-defined one-, two-, or three-dimensional arrays. rsc.org

Positional Isomerism: The position of the bromine atom on the phenyl ring is critical. In this compound, the ortho-positioning of the bromine atom places it in close proximity to the pyridine ring. This can introduce steric hindrance that influences the angle of coordination to a metal center and may favor the formation of specific, less-symmetrical structures compared to the more linear 4-(4-bromophenyl)pyridine (B1268493) isomer.

Post-Synthetic Modification: The carbon-bromine bond provides a reactive site for post-synthetic modification. Techniques like the Suzuki-Miyaura cross-coupling reaction can be employed to replace the bromine atom with other functional groups after the initial framework has been assembled. This allows for the introduction of new properties, such as luminescence or catalytic activity, into the material without altering its underlying structure.

The combination of a strong metal-coordinating site with a modifiable and structurally influential bromophenyl group makes this compound a versatile building block for creating functional, high-ordered materials.

Computational and Theoretical Investigations

Analysis of Reactivity Descriptors and Electronic Structure Relationships

The electronic structure and reactivity of a molecule are fundamentally linked. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolset to probe these aspects. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the chemical reactivity and kinetic stability of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For bromophenylpyridine systems, DFT calculations are typically employed to determine a range of global reactivity descriptors. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. While a detailed analysis for 4-(2-Bromophenyl)pyridine is not extensively documented, studies on related compounds such as 2-bromo-6-(2-bromophenyl)pyridine and 2,6-bis(2-bromophenyl)pyridine have utilized DFT methods to explore their electronic properties tandfonline.com.

The following table outlines the key reactivity descriptors that are typically calculated and their significance.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts additional electronic charge. |

This table presents the standard reactivity descriptors calculated from HOMO and LUMO energies in computational studies.

Analysis of the HOMO and LUMO electron density distributions can also reveal the likely sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons, while the electron-deficient regions of the rings would be susceptible to nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with push-pull electronic systems, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO responses. The primary measure of a molecule's NLO activity at the molecular level is the first hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. The calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can provide a theoretical estimation of a compound's NLO potential. A recent study on di-arylated pyridine derivatives, including 2-bromo-6-(2-bromophenyl)pyridine and 2,6-bis(2-bromophenyl)pyridine, investigated their NLO characteristics using DFT calculations tandfonline.com. The results for these related compounds suggest that bromophenylpyridine scaffolds can exhibit notable NLO responses.

The calculated first hyperpolarizability (β) is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. For instance, a study on a chalcone (B49325) derivative reported a calculated hyperpolarizability that was significantly greater than that of urea, indicating its promise as an NLO material . While specific calculations for this compound are not available, a similar computational approach would be necessary to evaluate its NLO properties.

The following table illustrates how NLO properties for a series of related bromophenylpyridine compounds might be presented. The values provided are hypothetical and for illustrative purposes only, as specific data for this compound is not available in the cited literature.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Hypothetical Data | |||

| This compound | Value | Value | Value |

| 4-(3-Bromophenyl)pyridine | Value | Value | Value |

| 4-(4-Bromophenyl)pyridine (B1268493) | Value | Value | Value |

This table is a template for presenting calculated NLO properties. Actual values for this compound require specific computational studies.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties. Computational tools like Hirshfeld surface analysis and energy framework studies are instrumental in visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and analyzing intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds or other strong interactions.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of each type of contact (e.g., H···H, C···H, Br···H) to the total Hirshfeld surface area can be calculated, offering a clear picture of the most significant interactions in the crystal packing.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the searched literature, studies on similar molecules like 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine and 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) have demonstrated the utility of this method nih.goviucr.org. For these compounds, H···H, C···H/H···C, and Br···H/H···Br interactions were found to be the most significant contributors to the crystal packing nih.goviucr.org.

The following table shows typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for a bromophenyl-containing heterocyclic compound, illustrating the kind of data this analysis provides.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

| O···H/H···O | Value |

| Other | Value |

Data presented is for a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine, to illustrate the output of a Hirshfeld surface analysis nih.gov.

Energy framework analysis is a computational tool that complements Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions within a crystal lattice. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The results are often visualized as energy frameworks, where cylinders connect the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy.

This analysis provides a detailed understanding of the supramolecular architecture and the relative strengths of the interactions that stabilize the crystal structure. For instance, energy framework calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine suggested that the contacts between molecules are largely dispersive in nature iucr.org. Similarly, a study on a nickel(II) complex containing a bromophenyl-pyridine moiety used energy framework analysis to evaluate the interaction energies iucr.org.

A typical energy framework analysis would reveal the dominant forces in the crystal packing of this compound, whether they are electrostatic or dispersion-driven, and would highlight the key motifs of molecular assembly. This information is crucial for understanding the physical properties of the crystalline material and for designing new materials with tailored crystal packing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-bromophenyl)pyridine?

- Methodology :

- Palladium-catalyzed cross-coupling : Utilize Pd(OAc)₂ or PdCl(C₃H₅)(dppb) with 2-isopropyl-4-methylthiazole and this compound in DMA solvent and KOAc base at 150°C for 16 hours. This achieves ~60% isolated yield under optimized conditions .

- Multi-step functionalization : Nitration of 4-(4-halophenyl)pyridine derivatives using HNO₃/H₂SO₄, followed by reduction to 4-(3-aminophenyl)pyridine, which can be further modified via alkylation or acylation .

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement), which handles twinned data and high-resolution datasets .

- Spectroscopic analysis : Combine ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), IR (C-Br stretch at ~550 cm⁻¹), and HR-ESI-MS (exact mass: 388.268 Da) for validation .

- Validation : Cross-check spectral data with computational models (e.g., Hirshfeld surface analysis for supramolecular interactions) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Exposure control : Use PPE (gloves, lab coats) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Toxicity data : Limited acute toxicity data (Category 4 for oral/dermal/inhalation routes). Handle as a research-grade compound with unknown chronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed coupling of this compound?

- Experimental design :

- Catalyst screening : Compare Pd(OAc)₂ (94% conversion) vs. PdCl(C₃H₅)(dppb) (100% conversion) in DMA with KOAc .

- Parameter tuning : Elevate temperature to 150°C to maximize regioselectivity (87:13 product ratio). Avoid NaOAc (low yield) or Cs₂CO₃ (incomplete reaction) .

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloaddition reactions involving this compound?

- Mechanistic study :

- Reactivity drivers : Electron-rich olefins (e.g., pyrrolidine enamines) favor nucleophilic attack at C-3/C-6 of 1,2,4-triazines, forming this compound derivatives. Ortho-substituents (e.g., Br) destabilize conjugation, enhancing reactivity .

- Temperature effects : Higher temperatures (e.g., 130°C) reduce regioselectivity due to competing pathways .

- Validation : Compare morpholino vs. pyrrolidine enamines; the latter shows superior regioselectivity .

Q. How can this compound derivatives be evaluated for anti-cancer activity?

- Methodology :

- Derivatization : Synthesize cyanopyridine analogs (e.g., 4k: 4-(2-bromophenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) via multi-component reactions .

- Biological assays : Test cytotoxicity against colorectal cancer cell lines using IC₅₀ profiling. For 4k, validate via NMR (δ 7.3–8.1 ppm for aromatic protons) and HR-ESI-MS (m/z 386.05) .

Q. How are contradictions in synthetic yield data resolved for this compound reactions?

- Case study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.